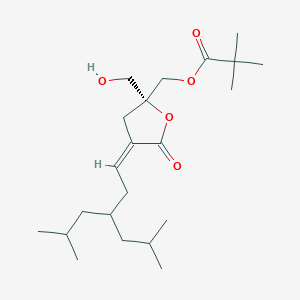
Mao-B-IN-27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mao-B-IN-27 is a compound that functions as an inhibitor of monoamine oxidase type B (MAO-B). Monoamine oxidase type B is an enzyme responsible for the oxidative deamination of biogenic amines such as dopamine. Inhibitors of monoamine oxidase type B are of significant interest in the treatment of neurodegenerative diseases like Parkinson’s disease, as they help increase the levels of dopamine in the brain by preventing its breakdown .
Métodos De Preparación
The synthesis of Mao-B-IN-27 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a quinolin-2-one scaffold, which is crucial for the selectivity towards monoamine oxidase type B. The reaction conditions often involve the use of hydrophobic and electron-withdrawing reagents to enhance the inhibitory activity . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Mao-B-IN-27 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mao-B-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of monoamine oxidase type B and its effects on neurotransmitter levels.
Biology: Helps in understanding the role of monoamine oxidase type B in various biological processes.
Medicine: Potential therapeutic agent for the treatment of neurodegenerative diseases like Parkinson’s disease.
Industry: Used in the development of new drugs targeting monoamine oxidase type B
Mecanismo De Acción
Mao-B-IN-27 exerts its effects by inhibiting the activity of monoamine oxidase type B. This inhibition increases the levels of dopamine in the brain, which can help alleviate the symptoms of neurodegenerative diseases. The molecular targets include the active site of monoamine oxidase type B, where the compound binds and prevents the enzyme from catalyzing the oxidative deamination of dopamine .
Comparación Con Compuestos Similares
Mao-B-IN-27 is unique in its high selectivity and potency towards monoamine oxidase type B compared to other inhibitors. Similar compounds include:
Selegiline: An irreversible inhibitor of monoamine oxidase type B.
Rasagiline: Another irreversible inhibitor with a similar mechanism of action.
Safinamide: A reversible inhibitor with additional properties like sodium channel inhibition
This compound stands out due to its specific binding interactions and higher selectivity index .
Propiedades
Fórmula molecular |
C16H17ClF3NO |
|---|---|
Peso molecular |
331.76 g/mol |
Nombre IUPAC |
2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H16F3NO.ClH/c17-16(18,19)14-5-1-13(2-6-14)11-21-15-7-3-12(4-8-15)9-10-20;/h1-8H,9-11,20H2;1H |
Clave InChI |
HIRKGESDUQRXBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN)OCC2=CC=C(C=C2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)



![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)




![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)


![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)

